
1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene: is a brominated aromatic compound with the molecular formula C8H4Br6. It is a white crystalline solid with a melting point of approximately 272.5°C . This compound is primarily used as a flame retardant in various industrial applications due to its high bromine content, which imparts excellent flame-retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of Tetrabromo-p-xylene:
Reactants: 1000 kg of bromine, 3 kg of anhydrous aluminum bromide (AlBr3), and 80 kg of p-xylene.
Conditions: The reaction is carried out in a reactor cooled to 0-3°C using ice salt water. Bromine is added slowly while stirring. The reaction mixture is then diluted with additional bromine and maintained at 30-35°C. After the reaction, the mixture is cooled to 10-15°C, and the remaining xylene is added.
-
Synthesis of Hexabromo-p-xylene:
Industrial Production Methods:
The industrial production of 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene follows similar synthetic routes but on a larger scale, ensuring efficient and cost-effective production. The use of bromine and aluminum bromide as catalysts is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Common reagents include nucleophiles such as hydroxide ions or amines.
Conditions: These reactions typically occur under mild conditions, often at room temperature.
Products: Substitution reactions can lead to the formation of various substituted benzene derivatives.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: These reactions usually require elevated temperatures and acidic or basic conditions.
Products: Oxidation can result in the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene is used as a precursor in the synthesis of various brominated organic compounds. Its high bromine content makes it valuable in the development of flame retardants and other specialty chemicals .
Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological and medicinal applications. Its brominated structure may offer unique interactions with biological molecules, making it a subject of interest in drug development .
Industry: The compound is widely used as a flame retardant in textiles, plastics, and other materials. Its effectiveness in preventing the spread of fire makes it a crucial component in safety applications .
Mechanism of Action
The flame-retardant properties of 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process by capturing free radicals. This action effectively slows down or stops the spread of fire .
Comparison with Similar Compounds
- 1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene
- 1,2,3,5-Tetrakis(bromomethyl)benzene
- 1,2,4,5-Tetrakis(bromomethyl)benzene
- α,α’-Bis-bromoxylenes
Uniqueness: 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific substitution pattern make it particularly effective as a flame retardant compared to other similar compounds .
Properties
CAS No. |
53042-28-7 |
|---|---|
Molecular Formula |
C8H4Br6 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5,6-bis(bromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2 |
InChI Key |
VFZISEGFCBFJQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
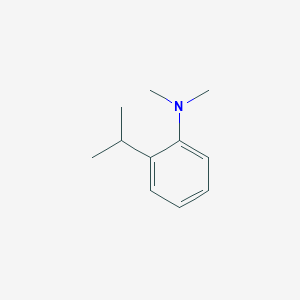
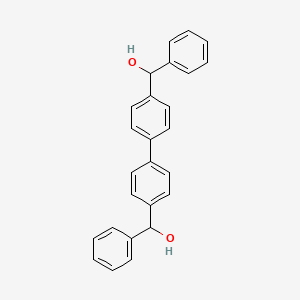
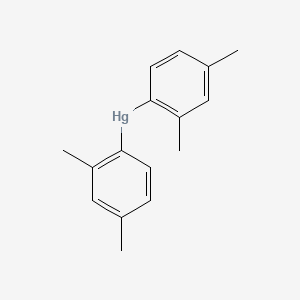
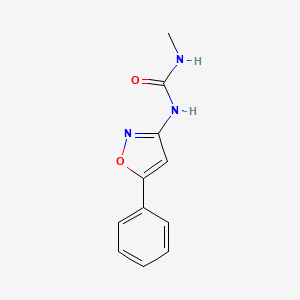
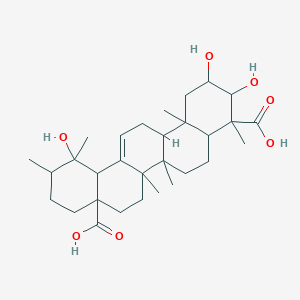
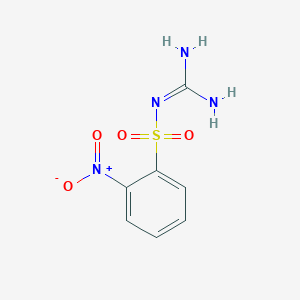
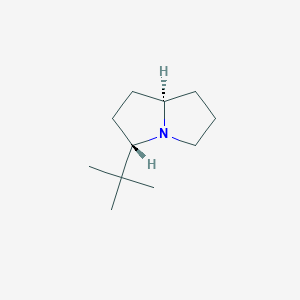



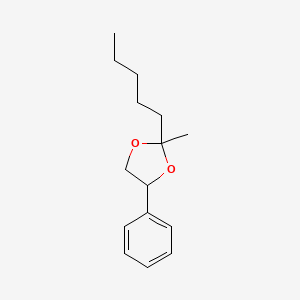
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)

